Physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonamide
Physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methylpyridine-2-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonamide, a heterocyclic compound of interest in modern chemical research. In the landscape of drug discovery and development, a molecule's journey from a promising hit to a viable clinical candidate is fundamentally governed by its physicochemical characteristics.[1][2][3] Properties such as solubility, lipophilicity, and ionization state (pKa) are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.[2][4] This document serves as a foundational resource for researchers, offering not only a summary of the compound's properties but also detailing the robust experimental methodologies required for their accurate determination. By explaining the causality behind these experimental choices, we aim to equip scientists with the knowledge to perform self-validating protocols essential for generating reliable and reproducible data.
Introduction: The Physicochemical Compass of Drug Discovery
The process of advancing a new chemical entity is a complex endeavor where early-stage attrition is a significant challenge.[3] A primary driver of this attrition is suboptimal physicochemical properties.[3] A molecule, regardless of its potency at a biological target, must first navigate the physiological labyrinth of the human body. This journey is dictated by its ability to dissolve in aqueous environments, permeate lipid membranes, and remain stable and appropriately ionized in various pH milieus.[1][2]
Physicochemical profiling is therefore a cornerstone of modern medicinal chemistry, providing the essential data needed to build predictive models and make informed decisions.[1][2][5] Understanding these properties allows for the rational design and optimization of lead compounds, balancing the often-competing requirements for target affinity, solubility, and permeability.[1][4] This guide focuses on 5-Bromo-3-methylpyridine-2-sulfonamide, outlining the critical parameters that define its behavior and the authoritative methods used to measure them.
Molecular and Structural Characteristics
A precise understanding of a compound's identity is the bedrock of all subsequent analysis. The fundamental structural and molecular properties of 5-Bromo-3-methylpyridine-2-sulfonamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-3-methylpyridine-2-sulfonamide | N/A |
| CAS Number | 1515251-75-8 | [6] |
| Molecular Formula | C₆H₇BrN₂O₂S | [6] |
| Molecular Weight | 251.10 g/mol | [6] |
| SMILES | O=S(C1=NC=C(Br)C=C1C)(N)=O | [6] |
| Chemical Structure | ![]() | N/A |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical factor that influences a drug's absorption and bioavailability.[7] For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2] Therefore, accurate measurement of thermodynamic solubility is a non-negotiable step in early-stage drug development.
Experimental Protocol: Equilibrium Shake-Flask Method
The gold standard for determining thermodynamic solubility is the equilibrium shake-flask method.[8][9] This protocol is designed to measure the saturation concentration of a compound in a specific medium after a state of equilibrium has been reached between the dissolved and solid forms.
Causality in Protocol Design:
-
Temperature Control (37 ± 1 °C): This is crucial for mimicking human physiological temperature, as solubility is temperature-dependent.[10]
-
Use of Buffered Media (pH 1.2-6.8): The pH of the gastrointestinal tract varies significantly. Testing across a range of pH values, as recommended by regulatory bodies like the WHO for the Biopharmaceutics Classification System (BCS), is essential to understand how solubility will behave in vivo.[8][10]
-
Equilibration Time (24-72 hours): Sufficient time is required to ensure that a true thermodynamic equilibrium is reached, especially for compounds that dissolve slowly.[8]
-
Analysis Method (LC-UV/LC-MS): These methods provide the sensitivity and specificity required to accurately quantify the concentration of the dissolved compound in the supernatant.[8]
Step-by-Step Methodology:
-
Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Addition of Compound: Add an excess amount of solid 5-Bromo-3-methylpyridine-2-sulfonamide to a known volume of each buffer in separate, sealed vials. The excess solid is critical to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker or rotator set to 37 °C and agitate for 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant. To avoid disturbing the solid, this is often followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[8]
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Replication: The experiment should be performed in at least triplicate for each pH condition to ensure statistical validity.[10]
Experimental Workflow Diagram:
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Lipophilicity: Balancing Permeability and Potency
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that governs membrane permeability, plasma protein binding, and target engagement.[1] It is most commonly expressed as the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD) at a specific pH.[11] The sulfonamide moiety in 5-Bromo-3-methylpyridine-2-sulfonamide is ionizable, making LogD the most relevant measure of its lipophilicity under physiological conditions.
Experimental Protocol: Shake-Flask n-Octanol/Water LogD Method
The shake-flask method remains the definitive "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[11][12]
Causality in Protocol Design:
-
Solvent System (n-Octanol/Water): This biphasic system is the universally accepted surrogate for modeling the partitioning between aqueous physiological fluids and lipid cell membranes.[12]
-
pH Control (e.g., pH 7.4): For a LogD measurement, the aqueous phase must be buffered to a physiologically relevant pH, typically 7.4, to control the ionization state of the compound and thus its distribution.[13]
-
Pre-saturation of Phases: Both the n-octanol and aqueous buffer phases are pre-saturated with each other to prevent volume changes during the experiment, which would affect concentration measurements.
-
Concentration Measurement in Both Phases: Accurate quantification in both phases is required for a direct calculation of the distribution coefficient, although procedures can be optimized to minimize measurement in one phase if the compound's lipophilicity is very high or low.[13]
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4. Mix it vigorously with n-octanol and allow the phases to separate completely to create pre-saturated solvents.
-
Compound Dosing: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[11] Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and pH 7.4 buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.
-
Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at high speed to ensure a clean and complete separation of the n-octanol (upper) and aqueous (lower) layers.
-
Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination between the layers.[12]
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous samples using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Concentration in n-Octanol] / [Concentration in Aqueous] )
Experimental Workflow Diagram:
Caption: Workflow for Shake-Flask LogD Determination at pH 7.4.
Ionization Constant (pKa): The pH-Dependent Switch
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[5] For a drug molecule, the pKa value dictates the extent of its ionization at a given pH.[5] This is fundamentally important, as the ionized and un-ionized forms of a molecule have drastically different properties; the un-ionized form is typically more lipophilic and readily crosses cell membranes, while the ionized form is more water-soluble. The sulfonamide group (-SO₂NH-) is weakly acidic, and its pKa will determine the charge state of 5-Bromo-3-methylpyridine-2-sulfonamide in different parts of the body.
Experimental Protocol: Spectrophotometric pKa Determination
UV-Vis spectrophotometry is a common and reliable method for pKa determination, provided the ionized and un-ionized species have distinct UV absorbance spectra.
Causality in Protocol Design:
-
pH Titration: By measuring absorbance across a wide range of pH values, one can observe the transition from the fully protonated to the fully deprotonated species.
-
Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the ionized and un-ionized forms is maximal, ensuring the highest sensitivity.
-
Constant Ionic Strength: Buffers are used to control pH and are prepared to have a constant ionic strength, as this can also influence the pKa value.
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low and consistent across all samples.
-
Spectra Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Data Analysis: Identify a wavelength with a significant change in absorbance as a function of pH. Plot absorbance at this wavelength versus pH.
-
pKa Calculation: The data can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the ionized and un-ionized species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Logical Relationship Diagram:
Caption: Ionization state of the sulfonamide group as a function of pH.
Spectral Properties and Structural Confirmation
While quantitative physicochemical data is paramount, qualitative structural confirmation is equally vital. Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For 5-Bromo-3-methylpyridine-2-sulfonamide, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, the methyl group protons, and the protons of the sulfonamide NH₂ group.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key characteristic vibrations for this molecule would include N-H stretching from the sulfonamide group (typically 3350-3250 cm⁻¹), asymmetric and symmetric S=O stretching (1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and aromatic C=C stretching.[16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition. The isotopic pattern created by the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.[14]
Conclusion
The physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonamide are the primary determinants of its potential utility in a research or drug development context. This guide has detailed the foundational importance of aqueous solubility, lipophilicity (LogD), and ionization (pKa) and provided robust, validated protocols for their experimental determination. A thorough characterization, following the principles and methodologies outlined herein, provides the critical data necessary for researchers to understand, predict, and optimize the behavior of this molecule, paving the way for its rational application in medicinal chemistry and beyond.
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